molecular formula C9H10O2S B12930878 Benzenecarbothioic acid S-(2-hydroxyethyl) ester

Benzenecarbothioic acid S-(2-hydroxyethyl) ester

Cat. No.: B12930878
M. Wt: 182.24 g/mol
InChI Key: BDVZDPDXDIESQE-UHFFFAOYSA-N
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Description

Benzenecarbothioic acid S-(2-hydroxyethyl) ester is an organic compound with the molecular formula C9H10O2S It is a derivative of benzenecarbothioic acid, where the hydrogen atom of the thiol group is replaced by a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid S-(2-hydroxyethyl) ester typically involves the reaction of benzenecarbothioic acid with 2-hydroxyethanol. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

Benzenecarbothioic acid+2-HydroxyethanolBenzenecarbothioic acid S-(2-hydroxyethyl) ester+Water\text{Benzenecarbothioic acid} + \text{2-Hydroxyethanol} \rightarrow \text{this compound} + \text{Water} Benzenecarbothioic acid+2-Hydroxyethanol→Benzenecarbothioic acid S-(2-hydroxyethyl) ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid S-(2-hydroxyethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioic acid S-(2-hydroxyethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid S-(2-hydroxyethyl) ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in redox reactions, influencing cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbothioic acid S-methyl ester
  • Benzenecarbothioic acid S-2-naphthalenyl ester
  • Ethyl 2-sulfanylbenzoate

Uniqueness

Benzenecarbothioic acid S-(2-hydroxyethyl) ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydroxyethyl group allows for additional hydrogen bonding and interactions, making it versatile in various applications.

Biological Activity

Benzenecarbothioic acid S-(2-hydroxyethyl) ester, also known as S-(2-hydroxyethyl) benzenecarbothioate, is a thioester compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H10O2S
  • Molecular Weight : 186.24 g/mol
  • CAS Number : 7283-41-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, impacting metabolic pathways crucial for cellular function.
  • Antioxidant Activity : It has been suggested that the compound can reduce oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound:

Concentration (µg/mL)% Inhibition
1025%
5055%
10085%

This indicates that this compound may effectively neutralize free radicals, contributing to its potential therapeutic applications.

Study on Anti-inflammatory Effects

In a study conducted on animal models, this compound was administered to evaluate its effects on inflammation induced by lipopolysaccharides (LPS). The results showed:

  • Reduction in Pro-inflammatory Cytokines : Levels of IL-6 and TNF-alpha were significantly decreased in treated groups compared to controls.
  • Histological Improvements : Tissue samples exhibited reduced infiltration of inflammatory cells and less edema.

These results support the compound's potential role in managing inflammatory conditions.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

S-(2-hydroxyethyl) benzenecarbothioate

InChI

InChI=1S/C9H10O2S/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2

InChI Key

BDVZDPDXDIESQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCO

Origin of Product

United States

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